



Application Notes and Protocols for GSK137647A Administration in Animal Models

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Compound of Interest							
Compound Name:	GSK137647A						
Cat. No.:	B15568900	Get Quote					

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These application notes provide detailed information and protocols for the administration of **GSK137647A**, a selective free fatty acid receptor 4 (FFA4/GPR120) agonist, in various animal models. **GSK137647A** has demonstrated potential therapeutic effects in metabolic and inflammatory disorders.[1]

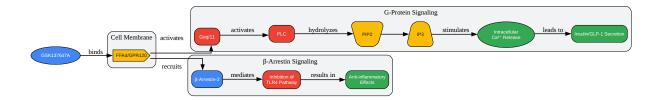
Mechanism of Action

GSK137647A is a potent and selective agonist for FFA4, also known as GPR120.[2][3][4] Activation of FFA4 by **GSK137647A** initiates a cascade of intracellular signaling events. The receptor primarily couples to $G\alpha q/11$ proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This signaling pathway is crucial for many of the physiological effects of FFA4 activation, including the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[5][6][7]

Furthermore, upon agonist binding, FFA4 can recruit β -arrestin-2. This interaction not only leads to receptor desensitization and internalization but also initiates a separate, G-protein-independent signaling pathway. The FFA4/ β -arrestin-2 complex can modulate the activity of downstream effectors, contributing to the anti-inflammatory properties of FFA4 agonists. One of the key anti-inflammatory mechanisms involves the inhibition of Toll-like receptor 4 (TLR4) signaling, a critical pathway in innate immunity and inflammation.



Signaling Pathway of GSK137647A via FFA4/GPR120



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Caption: Signaling pathway of GSK137647A upon binding to FFA4/GPR120.

Quantitative Data Summary

The following table summarizes the administration routes and dosages of **GSK137647A** and other relevant FFA4 agonists in various animal models.



Compo und	Animal Model	Disease Model	Adminis tration Route	Dosage	Frequen cy	Vehicle	Referen ce
GSK137 647A	C57BL/6 Mice	DSS- induced Colitis	Intraperit oneal (i.p.)	1 mg/kg	Twice daily for 7 days	Not specified	[3]
GSK137 647A	C57BL/6 Mice	DSS- induced Colitis	Intraperit oneal (i.p.)	1 mg/kg	Twice daily from day 3 to 6	Not specified	[1]
Compou nd A	C57BL/6 Mice	High-Fat Diet- induced Obesity & Diabetes	Oral Gavage	0.1 μmol/kg	Once daily for 21 days	Not specified	[8]
TUG-891	C57BL/6 Mice	Diet- induced Obesity	Oral Gavage	10 mg/kg	Single dose	0.5% Methylcel lulose	[9]

Experimental ProtocolsPreparation of Dosing Solutions

For Intraperitoneal (i.p.) Injection: **GSK137647A** is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle such as corn oil or a mixture of PEG300, Tween 80, and water.

- Vehicle 1: Corn Oil
 - Prepare a stock solution of **GSK137647A** in DMSO (e.g., 10 mg/mL).
 - \circ For a final dosing solution, dilute the stock solution with corn oil to the desired concentration. For example, to prepare a 1 mg/mL solution, add 100 μL of the 10 mg/mL stock to 900 μL of corn oil.



- Vortex thoroughly before each use to ensure a homogenous suspension.
- Vehicle 2: PEG300/Tween 80/Water
 - Prepare a stock solution of GSK137647A in DMSO.
 - To prepare the final dosing solution, mix the components in the following ratio (v/v/v): 10%
 DMSO (containing GSK137647A), 40% PEG300, 5% Tween 80, and 45% sterile water or saline.
 - Add the components sequentially and vortex well after each addition to ensure complete dissolution.

For Oral Gavage: For oral administration, **GSK137647A** can be formulated as a suspension in a vehicle like 0.5% methylcellulose or a mixture of DMSO and corn oil.

- Vehicle: 10% DMSO in Corn Oil
 - Dissolve GSK137647A in DMSO to create a stock solution.
 - Dilute the stock solution with corn oil to achieve a final DMSO concentration of 10%. For example, for a 1 mL final volume, use 100 μL of the DMSO stock and 900 μL of corn oil.
 - Ensure the solution is clear and well-mixed before administration.[10]

Administration Procedures

Intraperitoneal (i.p.) Injection in Mice:

- Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
- Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the
 peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would
 indicate incorrect placement.



- Administration: Inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg.
- Withdrawal: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any signs of distress.

Oral Gavage in Mice:

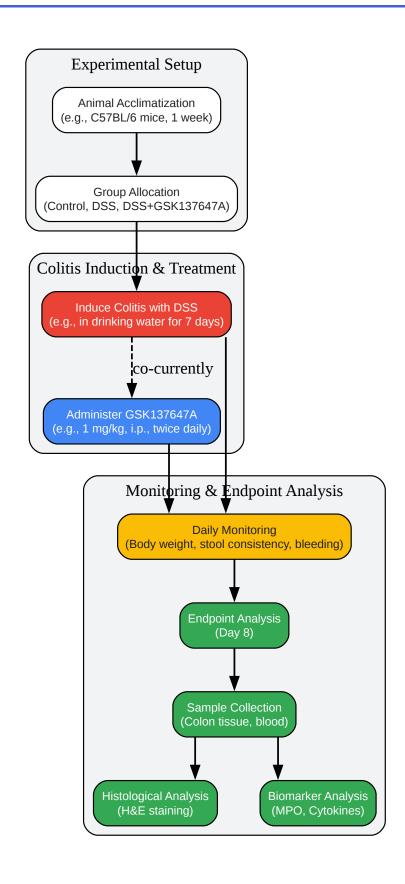
- Restraint: Gently restrain the mouse by holding the loose skin on its back and neck. Ensure
 the head and body are in a straight line to facilitate the passage of the gavage needle.
- Gavage Needle: Use a 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip for adult mice.
- Procedure: Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition.
- Administration: Once the needle is in the correct position (approximately at the level of the last rib), administer the solution slowly. The recommended maximum volume for oral gavage in mice is 10 mL/kg.
- Withdrawal: After administration, gently remove the needle and return the mouse to its cage.
 Observe the animal for any signs of respiratory distress.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK137647A** in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Experimental Workflow for Colitis Model





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Caption: A typical workflow for a DSS-induced colitis study in mice.



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